molecular formula C32H52N2O6 B14258370 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid CAS No. 387816-60-6

2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid

Cat. No.: B14258370
CAS No.: 387816-60-6
M. Wt: 560.8 g/mol
InChI Key: PWUJBCHZFYDIAB-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two carbonylazanediyl groups, each further connected to a didodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with dodecanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then further reacted with another equivalent of dodecanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives may have potential as bioactive agents or in drug delivery systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid involves its interaction with specific molecular targets. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Additionally, the long aliphatic chains may interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
  • 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
  • 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid

Uniqueness

2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is unique due to its specific structure, which combines a phenylene core with carbonylazanediyl linkages and long aliphatic chains. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

387816-60-6

Molecular Formula

C32H52N2O6

Molecular Weight

560.8 g/mol

IUPAC Name

2-[[4-(1-carboxyundecylcarbamoyl)benzoyl]amino]dodecanoic acid

InChI

InChI=1S/C32H52N2O6/c1-3-5-7-9-11-13-15-17-19-27(31(37)38)33-29(35)25-21-23-26(24-22-25)30(36)34-28(32(39)40)20-18-16-14-12-10-8-6-4-2/h21-24,27-28H,3-20H2,1-2H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40)

InChI Key

PWUJBCHZFYDIAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NC(CCCCCCCCCC)C(=O)O

Origin of Product

United States

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